molecular formula C17H21NO6 B15196167 8,9-Dihydroxy-2,2-dimethyl-4-oxo-1-oxa-3-azaspiro(4.5)dec-7-yl benzoate CAS No. 76374-29-3

8,9-Dihydroxy-2,2-dimethyl-4-oxo-1-oxa-3-azaspiro(4.5)dec-7-yl benzoate

Cat. No.: B15196167
CAS No.: 76374-29-3
M. Wt: 335.4 g/mol
InChI Key: WNEQHZQQABKEQP-UHFFFAOYSA-N
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Description

8,9-Dihydroxy-2,2-dimethyl-4-oxo-1-oxa-3-azaspiro(45)dec-7-yl benzoate is a complex organic compound with the molecular formula C₁₇H₂₁NO₆ It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dihydroxy-2,2-dimethyl-4-oxo-1-oxa-3-azaspiro(4.5)dec-7-yl benzoate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the benzoate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of raw materials and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8,9-Dihydroxy-2,2-dimethyl-4-oxo-1-oxa-3-azaspiro(4.5)dec-7-yl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

8,9-Dihydroxy-2,2-dimethyl-4-oxo-1-oxa-3-azaspiro(4.5)dec-7-yl benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8,9-Dihydroxy-2,2-dimethyl-4-oxo-1-oxa-3-azaspiro(4.5)dec-7-yl benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-O-benzoyl-1,1’-ON-isopropylidenequinamide
  • Quinamide
  • D-(-)-Quinic acid

Uniqueness

What sets 8,9-Dihydroxy-2,2-dimethyl-4-oxo-1-oxa-3-azaspiro(4.5)dec-7-yl benzoate apart from similar compounds is its spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

76374-29-3

Molecular Formula

C17H21NO6

Molecular Weight

335.4 g/mol

IUPAC Name

(8,9-dihydroxy-2,2-dimethyl-4-oxo-1-oxa-3-azaspiro[4.5]decan-7-yl) benzoate

InChI

InChI=1S/C17H21NO6/c1-16(2)18-15(22)17(24-16)8-11(19)13(20)12(9-17)23-14(21)10-6-4-3-5-7-10/h3-7,11-13,19-20H,8-9H2,1-2H3,(H,18,22)

InChI Key

WNEQHZQQABKEQP-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(=O)C2(O1)CC(C(C(C2)OC(=O)C3=CC=CC=C3)O)O)C

Origin of Product

United States

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